Methyl({[4-(2-methylpropyl)phenyl]methyl})amine
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Overview
Description
Methyl({[4-(2-methylpropyl)phenyl]methyl})amine is an organic compound with the molecular formula C12H19N It is a derivative of phenylmethylamine, where the phenyl group is substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(2-methylpropyl)phenyl]methyl})amine typically involves the reaction of {[4-(2-methylpropyl)phenyl]methyl} chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(2-methylpropyl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include amides, nitriles, secondary amines, and various substituted derivatives .
Scientific Research Applications
Methyl({[4-(2-methylpropyl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl({[4-(2-methylpropyl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylmethylamine: A simpler analog without the 2-methylpropyl substitution.
Benzylamine: Another related compound with a benzyl group instead of the phenylmethyl group.
Isopropylbenzylamine: Similar structure but with an isopropyl group instead of the 2-methylpropyl group.
Uniqueness
Methyl({[4-(2-methylpropyl)phenyl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Methyl({[4-(2-methylpropyl)phenyl]methyl})amine, a substituted phenyl methyl amine, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H24N and a molecular weight of approximately 224.35 g/mol. Its structure includes a phenyl ring with a 2-methylpropyl substituent and a methyl amine group, which may influence its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C14H24N |
Molecular Weight | 224.35 g/mol |
Structural Features | Phenyl ring, 2-methylpropyl group, methyl amine |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. Preliminary studies suggest that it may act as an agonist or antagonist at specific receptors, thereby modulating physiological processes such as neurotransmission and metabolic regulation. The compound has been shown to activate mitochondrial uncoupling, enhancing energy expenditure and reducing reactive oxygen species production in cells, which is particularly relevant in metabolic research related to obesity and type 2 diabetes management.
Biological Activity Studies
While specific data on the biological activity of this compound is limited, related compounds exhibit significant pharmacological properties. For instance:
- Metabolic Effects : The compound has been reported to inhibit the mitochondrial cannabinoid receptor type 1, leading to improved metabolic activity and increased oxygen consumption in various cell types.
- Safety Profile : Toxicity studies indicate a favorable safety profile at concentrations used in scientific research, with no significant adverse effects reported.
Case Studies and Research Findings
Research into compounds similar to this compound reveals diverse biological activities:
-
Similar Compounds : Other substituted amines have demonstrated various pharmacological effects, including:
- Antidepressant-like activity through serotonin receptor modulation.
- Anticancer properties due to selective inhibition of tumor growth factors.
-
Comparative Analysis : A comparative study of structurally related compounds showed that variations in side chains significantly influence both chemical behavior and biological activity. For example:
- Butyl({[4-(2-methylpropyl)phenyl]methyl})amine : Exhibits different solubility properties due to a longer butyl chain.
- Methyl-(2-morpholin-4-yl-benzyl)-amine : Displays distinct pharmacological profiles due to the presence of a morpholine ring.
Future Directions
Further research is essential to elucidate the specific biological effects and mechanisms of action of this compound. Investigating its interactions with neurotransmitter systems and metabolic pathways could provide insights into its potential therapeutic applications.
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-methyl-1-[4-(2-methylpropyl)phenyl]methanamine |
InChI |
InChI=1S/C12H19N/c1-10(2)8-11-4-6-12(7-5-11)9-13-3/h4-7,10,13H,8-9H2,1-3H3 |
InChI Key |
SHMOJQNCCOXHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CNC |
Origin of Product |
United States |
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